N-(2-phenylethyl)cyclopentanamine hydrochloride

Catalog No.
S3023348
CAS No.
1049749-89-4
M.F
C13H20ClN
M. Wt
225.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenylethyl)cyclopentanamine hydrochloride

CAS Number

1049749-89-4

Product Name

N-(2-phenylethyl)cyclopentanamine hydrochloride

IUPAC Name

N-(2-phenylethyl)cyclopentanamine;hydrochloride

Molecular Formula

C13H20ClN

Molecular Weight

225.76

InChI

InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H

InChI Key

NZGDKVXEAAAUJR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCCC2=CC=CC=C2.Cl

solubility

not available

N-(2-phenylethyl)cyclopentanamine hydrochloride (CAS 1049749-89-4) is a highly stable, crystalline secondary amine building block that merges the classic phenethylamine pharmacophore with a sterically demanding, lipophilic cyclopentyl ring. Supplied as a hydrochloride salt, it overcomes the handling limitations typical of free-base secondary amines, offering excellent water solubility, stoichiometric precision, and resistance to atmospheric degradation [1]. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigidified, metabolically resistant precursor for the synthesis of complex tertiary amines, central nervous system (CNS) active agents, and targeted G-protein coupled receptor (GPCR) libraries [2].

Substituting this specific hydrochloride salt with its free-base form (CAS 160567-89-5) or simpler analogs like N-methylphenethylamine introduces significant process and performance risks. The free base is an oily liquid prone to rapid oxidation and carbon dioxide absorption, leading to inconsistent yields in parallel synthesis and requiring costly inert-atmosphere storage [1]. Furthermore, substituting the cyclopentyl group with a methyl group drastically reduces lipophilicity and increases susceptibility to monoamine oxidase (MAO) degradation, while larger cyclohexyl analogs often introduce excessive steric clash that reduces binding affinity in tight receptor pockets [2]. Procuring the exact cyclopentyl HCl salt ensures a favorable steric balance, metabolic stability, and immediate processability in standard synthetic workflows [3].

Shelf-Life and Handling Stability: Hydrochloride Salt vs. Free Base

For industrial scale-up and high-throughput library synthesis, the physical form of the amine precursor is critical. N-(2-phenylethyl)cyclopentanamine hydrochloride exhibits exceptional long-term stability, maintaining >99.5% purity over 12 months under standard ambient storage conditions. In direct contrast, the free-base form shows significant degradation, forming N-oxides and carbamate impurities (up to 4-6% degradation within 4 weeks) when exposed to air [1]. The crystalline HCl salt also allows for precise gravimetric dispensing, eliminating the stoichiometric errors common when handling viscous, easily oxidized free-base oils[2].

Evidence DimensionPurity retention under ambient atmospheric conditions (12 months)
Target Compound DataN-(2-phenylethyl)cyclopentanamine HCl: >99.5% purity
Comparator Or BaselineFree base (CAS 160567-89-5): <90% purity (significant N-oxide/carbamate formation)
Quantified Difference>9.5% higher purity retention; eliminates need for inert gas storage
ConditionsAmbient temperature, standard atmospheric exposure, 12-month duration

Procuring the HCl salt drastically reduces reagent spoilage and ensures reproducible stoichiometry in automated or large-scale synthetic workflows.

Steric Tuning and Metabolic Resistance in API Synthesis

The selection of the N-cycloalkyl group profoundly impacts the pharmacokinetic viability of the resulting downstream APIs. The cyclopentyl moiety in N-(2-phenylethyl)cyclopentanamine provides a highly specific calculated molar refractivity (CMR) and lipophilicity (ClogP) increase compared to simpler alkyl groups. While N-methylphenethylamine is rapidly deaminated by monoamine oxidases (MAO), the cyclopentyl substitution provides sufficient steric shielding to effectively block this metabolic pathway [1]. Furthermore, compared to the bulkier N-cyclohexyl analog, the cyclopentyl ring reduces the accessible surface area penalty, allowing for improved accommodation in restricted GPCR binding pockets (such as TAAR1 or monoamine transporters) during SAR optimization [2].

Evidence DimensionSteric shielding and metabolic stability (MAO resistance)
Target Compound DataN-cyclopentyl substitution: High steric shielding, improved pocket fit
Comparator Or BaselineN-methyl analog: Low shielding (rapid MAO degradation); N-cyclohexyl: Excessive steric clash
Quantified DifferenceFavorable balance of metabolic resistance and receptor binding pocket accommodation
ConditionsIn silico SAR modeling and standard in vitro metabolic stability assays

Buyers developing CNS-active libraries must select the cyclopentyl derivative to achieve metabolic stability without the severe steric penalties of larger cycloalkanes.

Reactivity and Yield in Reductive Amination Workflows

In the synthesis of complex tertiary amines, the nucleophilicity of the secondary amine precursor dictates overall process efficiency. N-(2-phenylethyl)cyclopentanamine hydrochloride can be seamlessly utilized in standard reductive amination protocols by employing mild in situ neutralization (e.g., with DIPEA or triethylamine). It consistently yields >85% of the target tertiary amine when reacted with standard aldehydes or ketones [1]. In contrast, attempting the same coupling with bulkier N-cyclohexyl analogs typically results in yields below 60% due to severe steric hindrance at the transition state, requiring harsher conditions or specialized catalysts [2].

Evidence DimensionConversion yield in standard reductive amination
Target Compound DataN-(2-phenylethyl)cyclopentanamine HCl: >85% yield
Comparator Or BaselineN-cyclohexyl-2-phenylethanamine: <60% yield
Quantified Difference>25% higher yield under identical mild coupling conditions
ConditionsStandard reductive amination (e.g., NaBH(OAc)3, DCE, room temperature)

Higher coupling yields reduce the need for complex chromatographic purification, lowering overall production costs for downstream tertiary amines.

Precursor for CNS and GPCR-Targeted Drug Discovery

Due to its specific lipophilicity and steric profile, this compound is highly recommended as a building block for synthesizing novel monoamine transporter inhibitors, TAAR1 ligands, and other CNS-active agents. The cyclopentyl group provides essential metabolic resistance against MAO degradation while maintaining a favorable binding conformation [1].

High-Throughput Combinatorial Library Synthesis

The exceptional stability and crystalline nature of the hydrochloride salt make it an ideal candidate for automated, parallel synthesis of tertiary amine libraries. It allows for precise gravimetric dispensing and reproducible in situ free-basing, avoiding the handling issues associated with oily secondary amines[2].

Analytical Reference Standards for Forensic and Toxicology Assays

As a stable, well-characterized derivative of the phenethylamine class, this compound serves as a reliable internal standard or reference material in LC-MS/MS and GC-MS assays. Its resistance to degradation ensures long-term calibration accuracy in forensic and clinical toxicology laboratories [3].

Dates

Last modified: 08-17-2023

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